![molecular formula C20H25N5O2 B2835337 1,7-dimethyl-9-(2-methylphenyl)-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 876901-18-7](/img/structure/B2835337.png)
1,7-dimethyl-9-(2-methylphenyl)-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Overview
Description
Pyrimidine and its fused derivatives have received much interest due to their diverse biological potential . They are considered as bioisosteres with purines and many pyrimidine and fused pyrimidine derivatives possess promising anticancer activity .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves various chemical reactions. For instance, the N-(4-(2-(4-(morpholinophenyl)amino)pyrimidin-4-yl)phenyl)acrylamide derivative was synthesized and showed high JAK3 suppression activity .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can vary greatly depending on the specific compound. The structure often includes a pyrimidine ring, which can be fused with other rings to form more complex structures .Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions. For example, they can act as protein kinase inhibitors, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .Scientific Research Applications
Crystal Structure Insights
Research on related compounds, such as various substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, provides insights into their molecular and crystal structures, which are foundational for understanding their potential applications in scientific research. These structures are characterized by different types of interactions, including C-H...O hydrogen bonds and π-π stacking interactions, which contribute to their stability and properties. Such detailed structural analysis can inform the development of new compounds with tailored features for specific scientific or medicinal applications (Trilleras et al., 2009).
Synthetic Pathways and Chemical Reactions
Understanding the synthetic routes and chemical reactions of similar purine and pyrimidine derivatives is crucial for the exploration of their potential applications. For instance, studies on the synthesis of various dihydro-6H,8H-pyrimido[1,2,3-cd]purine-8,10(9H)-diones demonstrate complex synthetic pathways that can be adapted to synthesize the target compound, providing valuable methodologies for creating novel derivatives with potential research and pharmacological uses (imo et al., 1995).
Molecular Modifications and Drug Design
The modification of purine and pyrimidine rings, as seen in studies of mesoionic purinone analogs and their synthesis, properties, and reactions, offers insights into how altering molecular structures can impact the biological activity and therapeutic potential of these compounds. This knowledge is directly applicable to the design and development of new drugs or research tools based on the chemical structure of interest (Coburn & Taylor, 1982).
Potential Pharmacological Applications
Research on arylpiperazine 5-HT(1A) receptor ligands containing pyrimido[2,1-f]purine fragments, including their synthesis, in vitro and in vivo pharmacological evaluation, provides a concrete example of how compounds with a similar structural framework can be developed for therapeutic purposes. These studies highlight the potential of the target compound and related derivatives in the development of new treatments for neurological disorders, showcasing the importance of structural and functional analyses in drug discovery (Jurczyk et al., 2004).
Advanced Material Synthesis
The development of new materials, such as through the synthesis of pyridine-pyrimidines and their bis-derivatives catalyzed by ionic liquids, illustrates another application area for compounds with similar chemical structures. These materials could have potential uses in various fields, including electronics, photonics, and as catalysts in chemical reactions, highlighting the versatility of purine and pyrimidine derivatives in scientific research (Rahmani et al., 2018).
Mechanism of Action
properties
IUPAC Name |
1,7-dimethyl-9-(2-methylphenyl)-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-5-10-23-18(26)16-17(22(4)20(23)27)21-19-24(11-13(2)12-25(16)19)15-9-7-6-8-14(15)3/h6-9,13H,5,10-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDVJSAJAZWJGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2CC(CN3C4=CC=CC=C4C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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